Dibenzoyl thiamine Dibenzoyl thiamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537296
InChI: InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)/b23-18+
SMILES: CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C
Molecular Formula: C26H26N4O4S
Molecular Weight: 490.6 g/mol

Dibenzoyl thiamine

CAS No.:

Cat. No.: VC13537296

Molecular Formula: C26H26N4O4S

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

Dibenzoyl thiamine -

Specification

Molecular Formula C26H26N4O4S
Molecular Weight 490.6 g/mol
IUPAC Name [(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate
Standard InChI InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)/b23-18+
Standard InChI Key AZJUFRDUYTYIHV-PTGBLXJZSA-N
Isomeric SMILES CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOC(=O)C2=CC=CC=C2)/SC(=O)C3=CC=CC=C3)/C
SMILES CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C
Canonical SMILES CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Characteristics of Dibenzoyl Thiamine

Dibenzoyl thiamine (C₂₆H₂₆N₄O₄S) is a lipophilic derivative of thiamine (vitamin B₁), where benzoyl groups replace hydroxyl and sulfhydryl moieties on the thiamine molecule . This structural modification confers greater membrane permeability, addressing the limited bioavailability of water-soluble thiamine salts. The molecular weight of DBT is 490.58 g/mol, and its crystalline form appears as a white to off-white solid .

Physicochemical Properties

Critical physicochemical parameters are summarized below:

PropertyValue
Melting Point173 °C (Patent: 146-147°C )
Boiling Point718.2±60.0 °C (Predicted)
Density1.291±0.06 g/cm³
SolubilitySlight in Chloroform, DMSO
pKa5.50±0.10 (Predicted)

Note: The discrepancy in reported melting points may arise from polymorphic forms or measurement conditions .

Synthetic Pathways and Industrial Production

The synthesis of DBT involves acylating thiamine disulfide under controlled alkaline conditions. Patent AT238377B details four optimized methods:

Key Synthesis Protocol (Example 1 )

A suspension of thiamine disulfide (20 g) in absolute pyridine reacts with benzoyl chloride (10 mL) at room temperature for 3 hours. Post-reaction, pyridine is removed under reduced pressure, and the residue undergoes chloroform extraction. Crystallization from benzene yields 20 g of DBT (146-147°C melting point). This method achieves 95% yield, emphasizing pyridine's dual role as solvent and acid acceptor.

Alternative Approaches

  • Aqueous-phase synthesis (Example 2 ): Utilizes sodium hydroxide to maintain pH 10-12 during benzoyl chloride addition, yielding 18 g DBT.

  • Benzoic anhydride route (Example 3 ): Substitutes benzoyl chloride with 20 g benzoic anhydride, producing 16 g DBT.

  • Integrated oxidation-acylation (Example 4 ): Combines thiamine hydrochloride oxidation (I₂/KI) with in-situ benzoylation, streamlining production.

Pharmacological Mechanisms and Therapeutic Applications

Neuroprotective Efficacy

DBT demonstrates superior antioxidant capacity compared to benfotiamine (BFT), increasing intracellular glutathione by 40% in SH-SY5Y neuronal cells . It suppresses glycogen synthase kinase-3β (GSK-3β) activity by 62%, critical in Alzheimer's disease (AD) pathophysiology . In murine microglial models, DBT reduces LPS-induced TNF-α and IL-6 production by 75% and 68%, respectively .

Clinical Relevance in Neurodegeneration

While human trials directly testing DBT remain pending, its structural analog BFT showed promising results in AD patients:

  • 300 mg BFT twice daily for 12 months improved Mini-Mental State Examination scores by 3.2 points vs. placebo .

  • Blood advanced glycation end-products (AGEs) decreased by 34%, correlating with cognitive improvement .

Comparative Analysis with Thiamine Derivatives

ParameterThiamine HClBenfotiamine (BFT)Dibenzoyl Thiamine (DBT)
Bioavailability3-5%5-8x Thiamine 12x Thiamine (Predicted)
IC50 GSK-3β Inhibition>1 mM85 μM 42 μM
IL-6 Reduction8%51% 68%
Plasma Half-life1.5 h4.2 h 6.8 h (Estimated)

DBT's enhanced lipophilicity enables superior blood-brain barrier penetration, with predicted brain concentrations 3.2-fold higher than BFT .

Future Research Directions and Challenges

Metabolic Fate and Active Derivatives

Recent hypotheses suggest DBT's effects may involve novel metabolites:

  • Open thiazole derivatives: Detected in hepatic microsomal incubations, showing 3x higher antioxidant activity than parent compound .

  • S-Benzoylthiamine: A potential hydrolysis product with unique kinase modulation properties .

Clinical Translation Barriers

  • Dosage optimization: Preclinical effective doses (5-20 mg/kg) require validation in primates.

  • Long-term safety: Despite BFT's clean profile , DBT's chronic effects on hepatic CYP450 enzymes remain unstudied.

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